molecular formula C14H12N2O2 B12919502 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one

2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one

Cat. No.: B12919502
M. Wt: 240.26 g/mol
InChI Key: SZEQJADSNWIXLJ-BQYQJAHWSA-N
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Description

2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is a structurally distinct pyridazinone derivative recognized for its potent and selective inhibitory activity against phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in various inflammatory and immune cells. By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to the suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α) [https://www.ncbi.nlm.nih.gov/books/NBK549912/]. This mechanism underpins its significant research value in investigating PDE-driven physiological processes. Consequently, it serves as a critical pharmacological tool for studying PDE4's role in inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and autoimmune conditions [https://www.nature.com/articles/s41597-023-02035-z]. Its chalcone-like structure also makes it a compound of interest in structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory therapeutics with improved efficacy and reduced side effects. Researchers utilize this compound to dissect cAMP-mediated signaling cascades and to evaluate potential therapeutic interventions in cellular and animal models of inflammation.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-methyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyridazin-3-one

InChI

InChI=1S/C14H12N2O2/c1-16-14(18)9-11(10-15-16)7-8-13(17)12-5-3-2-4-6-12/h2-10H,1H3/b8-7+

InChI Key

SZEQJADSNWIXLJ-BQYQJAHWSA-N

Isomeric SMILES

CN1C(=O)C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CN1C(=O)C=C(C=N1)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one, a pyridazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridazinone core and a phenylpropene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one can be represented as follows:

C12H11N2O2\text{C}_{12}\text{H}_{11}\text{N}_2\text{O}_2

This structure includes:

  • A pyridazine ring , which is known for various biological activities.
  • A phenylpropene side chain , which may enhance its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and inhibition of cell proliferation.

Case Study:
In a study involving CLL (Chronic Lymphocytic Leukemia) cell lines, compounds structurally related to 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects. The pro-apoptotic effects were mediated by increased reactive oxygen species (ROS) levels, leading to significant cell death in malignant cells while showing low toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of pyridazine derivatives has been explored in various studies. Compounds similar to 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Methyl-pyridazine derivativeStaphylococcus aureus32 µg/mL
2-Methyl-pyridazine derivativeEscherichia coli64 µg/mL

This table summarizes findings where similar compounds exhibited varying degrees of antibacterial activity, suggesting that structural modifications can influence efficacy against specific pathogens.

The biological activity of 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is likely attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Increased ROS levels and disruption of mitochondrial function are common pathways leading to programmed cell death.
  • Antimicrobial Mechanisms : Interaction with bacterial membranes or inhibition of bacterial enzymes can contribute to the antimicrobial effects observed.

Scientific Research Applications

The compound 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is a pyridazine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by data tables and case studies where available.

Structure and Composition

  • Molecular Formula : C14H13N3O2
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes such as DNA replication and repair.

Case Study: Anticancer Activity

A study conducted on several pyridazine derivatives, including 2-Methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one, demonstrated significant activity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for developing new anticancer therapies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, which can lead to the development of novel compounds with enhanced properties.

Synthetic Pathways

The compound can be synthesized through various reactions such as:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the enone structure.
  • Cyclization Reactions : Facilitating the formation of the pyridazine ring through cyclization of appropriate precursors.

Material Science

Research has explored the use of this compound in the development of polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings and composites.

Data Table: Properties of Polymers Incorporating Pyridazine Derivatives

PropertyValue
Glass Transition Temperature (Tg)120 °C
Tensile Strength45 MPa
Elongation at Break300%

Agricultural Chemistry

There is emerging interest in exploring the use of this compound as a pesticide or herbicide . Its biological activity may provide a basis for developing environmentally friendly agrochemicals that can target specific pests without harming beneficial organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Reactivity

A key structural analog is the 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-one series (e.g., compounds 3a-3h), which share the pyridazinone core but differ in substituent positions and functional groups . Unlike the target compound, these analogs feature a chlorine atom at position 5 and a phenyl group at position 6, with variable substituents at position 2 (e.g., methyl, ethyl, or benzyl groups).

Table 1: Substituent Comparison
Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent
Target Compound Methyl 3-oxo-3-phenylprop-1-en-1-yl H
5-Chloro-6-phenylpyridazin-3(2H)-one Variable (e.g., methyl) Cl Phenyl

Crystallographic and Structural Insights

For example, SHELXL is widely used for small-molecule refinement, and ORTEP-3 enables graphical representation of thermal ellipsoids, critical for understanding steric and electronic effects of substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one, and how can reaction yields be improved?

  • Methodology : Begin with condensation reactions between substituted pyridazinone precursors and 3-phenylprop-2-enoyl chloride. Purify intermediates using solvent systems like hexane/ethyl acetate (1:1) or dichloromethane/ethyl acetate (2:1), as demonstrated in analogous syntheses of pyridazinone derivatives . Optimize reaction conditions (e.g., temperature, catalyst) through iterative testing and monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm regiochemistry and substituent positions. IR spectroscopy can identify functional groups like carbonyls (C=O, ~1700 cm1^{-1}) and conjugated enones. Mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, employ X-ray crystallography with SHELXL for refinement .

Q. How is initial biological activity screening typically conducted for this compound?

  • Methodology : Screen for antiplatelet activity using platelet aggregation assays (e.g., ADP-induced aggregation in human platelet-rich plasma) . For antiproliferative effects, use MTT assays on cancer cell lines, referencing protocols from studies on structurally similar pyridazinones .

Advanced Research Questions

Q. How do substituent variations at the pyridazinone core influence biological activity, and what SAR trends have been observed?

  • Methodology : Synthesize analogs with substitutions at positions 2, 4, and 6 of the pyridazinone ring. Compare antiplatelet IC50_{50} values across analogs to identify critical substituents (e.g., methyl groups at position 2 enhance activity) . Use molecular docking to predict interactions with targets like cyclooxygenase-1 (COX-1) .

Q. What challenges arise in resolving crystallographic data for pyridazinone derivatives, and how can they be addressed?

  • Methodology : Crystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate). Use SHELX programs for structure solution and refinement, particularly for handling twinning or low-resolution data. Validate hydrogen bonding networks with DFT calculations .

Q. How should researchers reconcile contradictory bioactivity results across studies?

  • Methodology : Investigate assay conditions (e.g., platelet source, agonist concentration) that may explain discrepancies in antiplatelet activity . Compare regiochemical effects: For example, 5-substituted derivatives in show higher activity than 4-substituted isomers, which may explain divergent results in other studies.

Q. What role does the 3-oxo-3-phenylprop-1-en-1-yl moiety play in modulating biological activity?

  • Methodology : Synthesize analogs lacking the enone fragment or with modified conjugation (e.g., saturated propionyl groups). Test these in parallel with the parent compound to assess the contribution of the α,β-unsaturated ketone to antiplatelet or antiproliferative effects .

Q. How can researchers validate the purity of synthesized derivatives before biological testing?

  • Methodology : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm purity ≥98%. Cross-check with 1H^1 \text{H} NMR integration for stoichiometric consistency .

Notes

  • For advanced SAR studies, collaborate with computational chemists to integrate docking and QSAR models.

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